

Spectroscopic Profile of D-Glucurono-6,3-lactone Acetonide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Glucurono-6,3-lactone acetonide*

Cat. No.: *B014291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **D-Glucurono-6,3-lactone acetonide** (CAS No: 20513-98-8), a versatile building block in carbohydrate chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **D-Glucurono-6,3-lactone acetonide** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.01	d	~3.6	H-1
~4.85	d	~3.6	H-2
~4.75	d	~3.0	H-3
~4.65	dd	~3.0, ~6.0	H-4
~4.40	d	~6.0	H-5
1.45	s	-	CH ₃ (acetonide)
1.30	s	-	CH ₃ (acetonide)

Note: The chemical shifts and coupling constants are estimated based on data from closely related structures and spectral databases. Exact values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~175.0	C-6 (Lactone C=O)
~112.0	C(CH ₃) ₂
~105.0	C-1
~85.0	C-4
~83.0	C-2
~75.0	C-3
~70.0	C-5
~26.5	CH ₃ (acetonide)
~26.0	CH ₃ (acetonide)

Note: While a ^{13}C NMR spectrum for this compound has been recorded on a Bruker WM-360 instrument, the specific chemical shift data is not publicly available. The values presented are theoretical estimations based on spectral prediction tools and data from analogous structures.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2990	Medium	C-H stretch (alkane)
~2940	Medium	C-H stretch (alkane)
~1780	Strong	C=O stretch (γ -lactone)
~1380	Medium	C-H bend (gem-dimethyl)
~1370	Medium	C-H bend (gem-dimethyl)
~1215	Strong	C-O stretch (ester)
~1080	Strong	C-O stretch (acetal)

Note: Specific experimental IR data for **D-Glucurono-6,3-lactone acetonide** is not readily available. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
216	< 5	$[\text{M}]^+$ (Molecular Ion)
201	~ 40	$[\text{M} - \text{CH}_3]^+$
158	~ 10	$[\text{M} - \text{C}_3\text{H}_6\text{O}]^+$
114	~ 30	$[\text{M} - \text{C}_4\text{H}_6\text{O}_3]^+$
104	~ 100	$[\text{C}_5\text{H}_8\text{O}_2]^+$
59	~ 70	$[\text{C}_3\text{H}_7\text{O}]^+$
43	~ 90	$[\text{C}_3\text{H}_7]^+$

Note: The mass spectrum is predicted based on typical fragmentation patterns for cyclic acetals and lactones under Electron Ionization (EI) conditions. The values from a GC-MS analysis on PubChem show prominent peaks at m/z 104 and 201.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **D-Glucurono-6,3-lactone acetonide**.

Materials:

- **D-Glucurono-6,3-lactone acetonide** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **D-Glucurono-6,3-lactone acetonide** in 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the spectrum with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Process the spectrum similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **D-Glucurono-6,3-lactone acetonide** using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

- **D-Glucurono-6,3-lactone acetonide** (solid powder)
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula

- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the **D-Glucurono-6,3-lactone acetonide** powder onto the center of the ATR crystal using a clean spatula.
- Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
- Spectrum Acquisition:
 - Acquire the sample spectrum.
 - Typical parameters: spectral range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and 16-32 scans.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol.

Mass Spectrometry (MS)

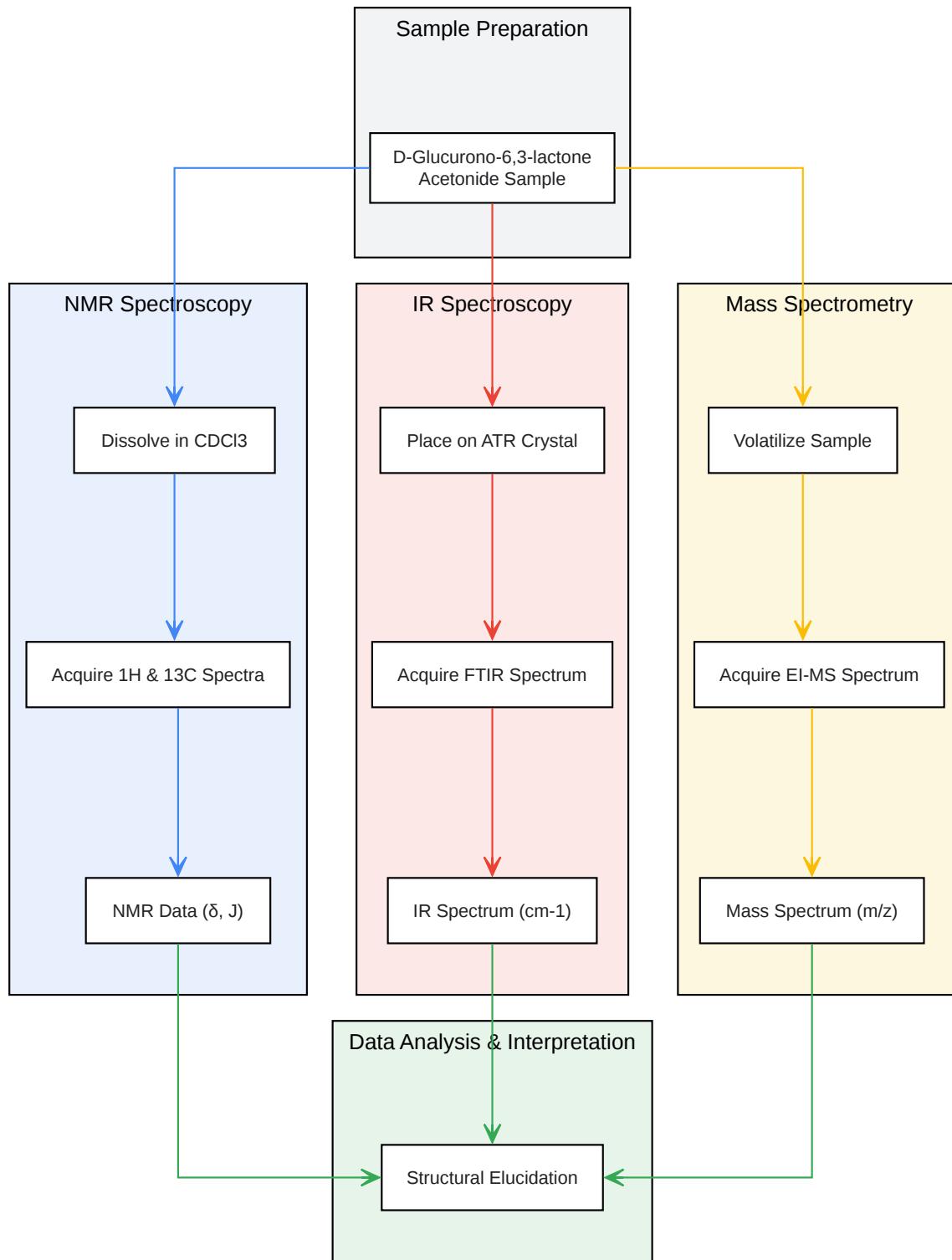
Objective: To determine the molecular weight and fragmentation pattern of **D-Glucurono-6,3-lactone acetonide** using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

- **D-Glucurono-6,3-lactone acetonide** sample

- Volatile solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:


- Sample Introduction (GC-MS):
 - Prepare a dilute solution of the sample in a volatile solvent.
 - Inject a small volume (e.g., 1 μ L) into the GC.
 - The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
- Sample Introduction (Direct Insertion Probe):
 - Place a small amount of the solid sample into a capillary tube.
 - Insert the probe into the ion source of the mass spectrometer.
 - Gradually heat the probe to volatilize the sample.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **D-Glucurono-6,3-lactone acetonide**.

Workflow for Spectroscopic Analysis of D-Glucurono-6,3-lactone Acetonide

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of D-Glucurono-6,3-lactone Acetonide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014291#spectroscopic-data-for-d-glucurono-6-3-lactone-acetonide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com